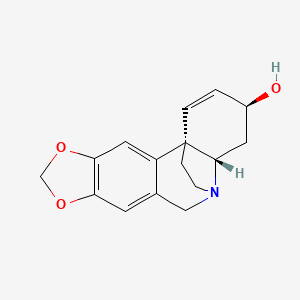
Vittatine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vittatine is a naturally occurring alkaloid belonging to the Amaryllidaceae family. It is known for its complex structure and significant biological activities. This compound has been isolated from various plant species and has attracted considerable interest due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of vittatine involves several steps, often starting from simpler organic molecules. One common synthetic route includes the use of a Claisen rearrangement to form the quaternary carbon center, followed by a series of cyclization and functional group transformations . The stereoselective synthesis of this compound can be achieved through chiral induction methods, ensuring the correct configuration of the molecule .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure. advances in synthetic organic chemistry have made it possible to produce this compound in the laboratory setting. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to purify and characterize the compound.
Análisis De Reacciones Químicas
Types of Reactions
Vittatine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxo-vittatine, while reduction can yield dihydro-vittatine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, vittatine serves as a model compound for studying complex alkaloid synthesis. Its unique structure provides insights into stereoselective synthesis and the formation of quaternary carbon centers .
Biology
This compound has shown promising biological activities, including anticancer, antiviral, and antimicrobial properties. It is often used in biological studies to explore its effects on various cell lines and pathogens .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to inhibit certain enzymes and pathways makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .
Industry
Although not widely used in industry, this compound’s derivatives are of interest for their potential use in pharmaceuticals and agrochemicals. The compound’s complex structure and biological activity make it a valuable target for industrial research.
Mecanismo De Acción
Vittatine exerts its effects through various molecular targets and pathways. It can interact with enzymes, receptors, and DNA, leading to the modulation of cellular processes. For example, this compound has been shown to inhibit topoisomerase, an enzyme involved in DNA replication, thereby exhibiting anticancer activity . Additionally, it can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Crinine: A stereoisomer of vittatine, crinine shares a similar structure but differs in its stereochemistry.
Lycorine: Another Amaryllidaceae alkaloid, lycorine has a similar backbone but distinct functional groups.
Galanthamine: Known for its use in treating Alzheimer’s disease, galanthamine has a different mechanism of action but shares some structural similarities with this compound.
Uniqueness of this compound
This compound’s uniqueness lies in its specific stereochemistry and biological activities. Unlike its similar compounds, this compound has shown a broader range of biological effects, making it a versatile compound for research and potential therapeutic applications .
Propiedades
Número CAS |
510-69-0 |
|---|---|
Fórmula molecular |
C16H17NO3 |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
(1R,13S,15S)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-15-ol |
InChI |
InChI=1S/C16H17NO3/c18-11-1-2-16-3-4-17(15(16)6-11)8-10-5-13-14(7-12(10)16)20-9-19-13/h1-2,5,7,11,15,18H,3-4,6,8-9H2/t11-,15+,16+/m1/s1 |
Clave InChI |
RPAORVSEYNOMBR-RLCCDNCMSA-N |
SMILES isomérico |
C1CN2CC3=CC4=C(C=C3[C@@]15[C@@H]2C[C@@H](C=C5)O)OCO4 |
SMILES canónico |
C1CN2CC3=CC4=C(C=C3C15C2CC(C=C5)O)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


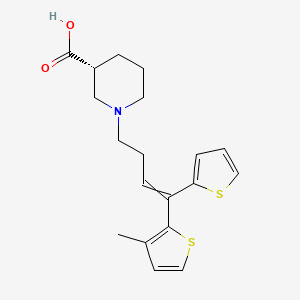
![(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B12792173.png)

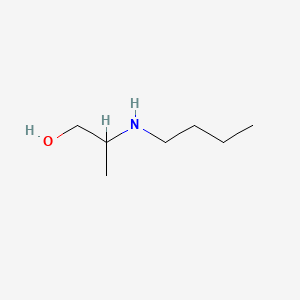


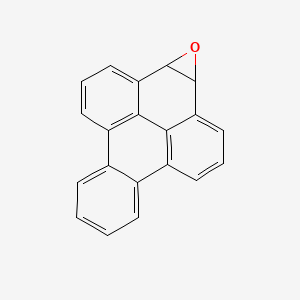
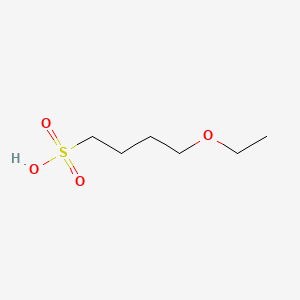



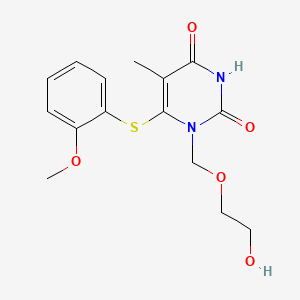
![(2Z)-2-[(E)-3-(7-chloro-1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1-ethylbenzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12792246.png)

